

# 3-(4-Fluorobenzyl)piperidine CAS number and characterization

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-(4-Fluorobenzyl)piperidine

Cat. No.: B176851

[Get Quote](#)

## An In-depth Technical Guide to 3-(4-Fluorobenzyl)piperidine

This technical guide provides a comprehensive overview of **3-(4-Fluorobenzyl)piperidine**, including its chemical identity, synthesis, characterization, and potential biological significance. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

## Compound Identification

The primary identifier for **3-(4-Fluorobenzyl)piperidine** is its CAS number. It's important to distinguish between the racemic mixture and its stereoisomers.

Identifier	Value	Reference
Compound Name	3-(4-Fluorobenzyl)piperidine	
CAS Number	382637-47-0 (Racemate)	[1]
CAS Number	275815-80-0 ((S)-enantiomer)	
Molecular Formula	C12H16FN	[1]
Molecular Weight	193.26 g/mol	[1]
Synonyms	3-[(4-fluorophenyl)methyl]piperidine	[1]

## Synthesis

A general and efficient method for the synthesis of 3-(substituted benzyl)piperidines has been reported, which can be applied to the preparation of **3-(4-Fluorobenzyl)piperidine**.<sup>[2]</sup> The synthesis involves a two-step, one-pot procedure starting from pyridine-3-carboxaldehyde.

## Synthetic Pathway

The synthesis commences with the Grignard reaction of 4-fluorophenylmagnesium bromide with pyridine-3-carboxaldehyde. The resulting alcohol intermediate is then subjected to a one-pot deoxygenation and reduction of the pyridine ring using a palladium catalyst under a hydrogen atmosphere to yield the final product.

## Experimental Protocol: Synthesis of 3-(4-Fluorobenzyl)piperidine

The following is a representative experimental protocol based on the general method described by Ágai et al. for related compounds.<sup>[2]</sup>

Materials:

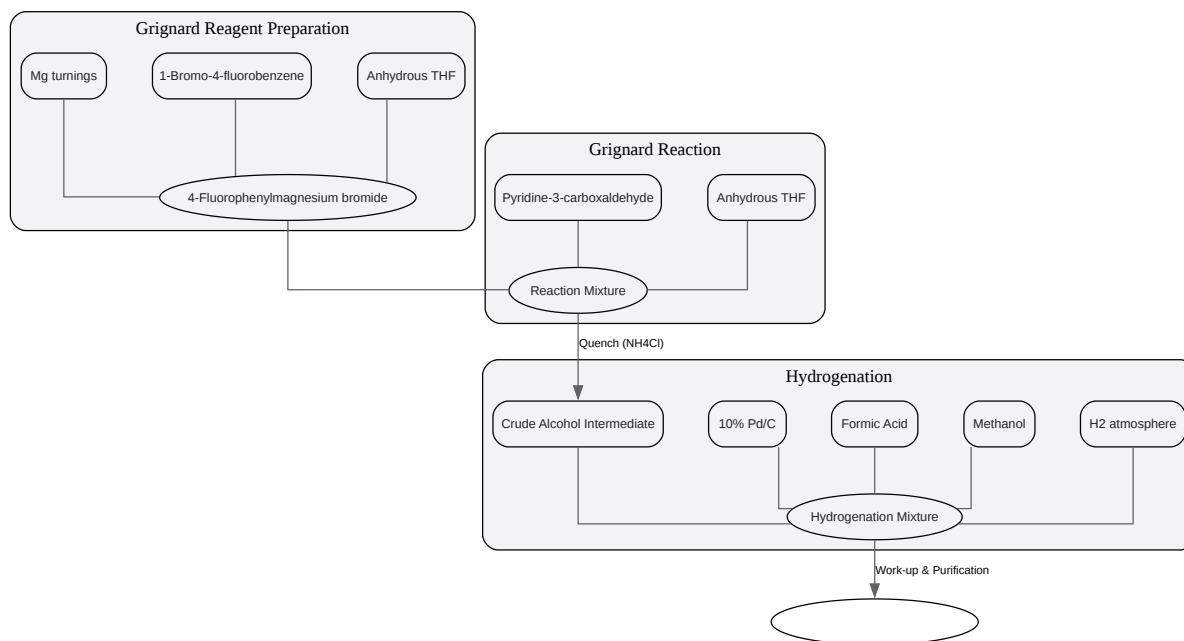
- Magnesium turnings
- Iodine (catalyst)
- 1-Bromo-4-fluorobenzene
- Anhydrous tetrahydrofuran (THF)
- Pyridine-3-carboxaldehyde
- Palladium on carbon (10% Pd/C)
- Formic acid
- Methanol
- Hydrochloric acid (HCl)

- Sodium hydroxide (NaOH)
- Dichloromethane (DCM)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

- **Preparation of Grignard Reagent:** In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A crystal of iodine is added, and the flask is gently warmed. A solution of 1-bromo-4-fluorobenzene in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.
- **Grignard Reaction:** The flask is cooled in an ice bath, and a solution of pyridine-3-carboxaldehyde in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature for 2 hours.
- **Hydrolysis:** The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
- **Hydrogenation:** The crude alcohol intermediate is dissolved in methanol. Palladium on carbon (10% w/w) and formic acid are added. The mixture is stirred under a hydrogen atmosphere (50 psi) at 50°C for 24 hours.
- **Work-up and Purification:** The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure. The residue is dissolved in water and basified with a 10% NaOH solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford **3-(4-Fluorobenzyl)piperidine**.

## Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **3-(4-Fluorobenzyl)piperidine**.

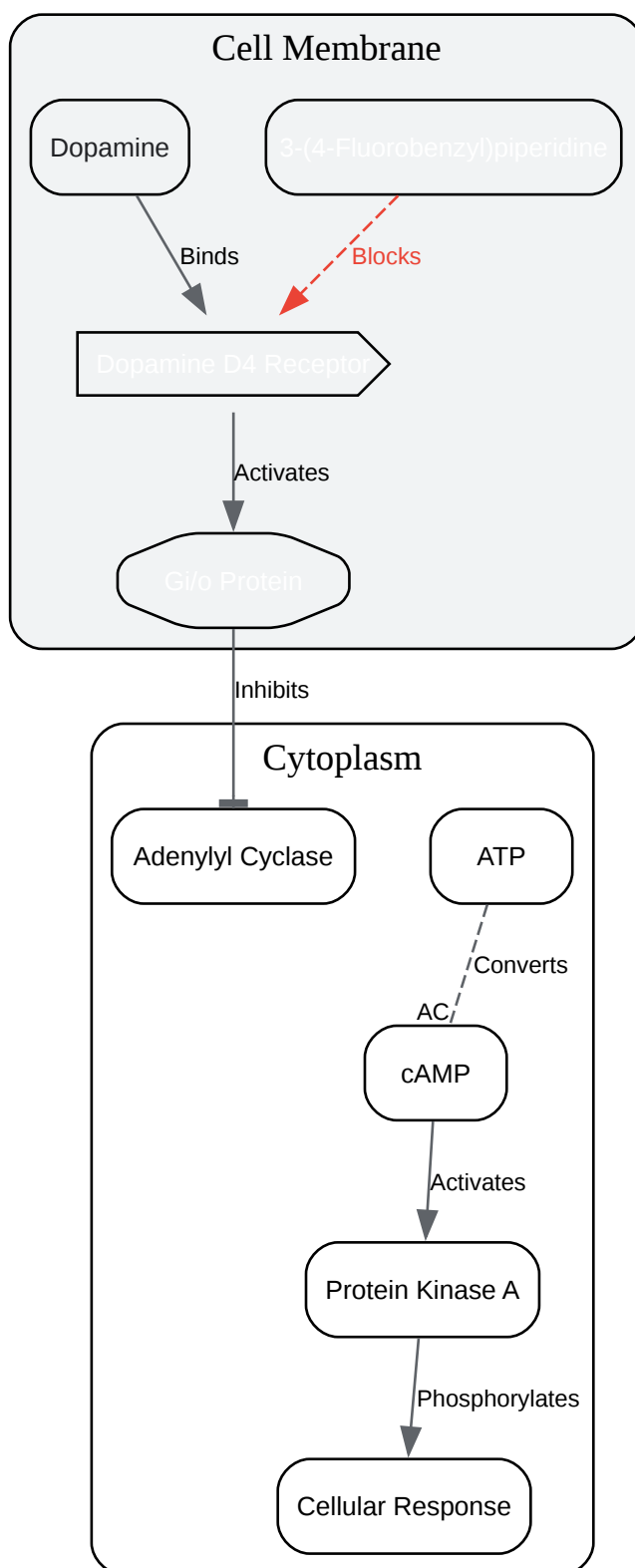
## Biological Activity and Signaling Pathways

Derivatives of **3-(4-Fluorobenzyl)piperidine** have been investigated for their potential as central nervous system agents, particularly as antagonists for the dopamine D4 receptor.[3][4]

[5][6] The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

An antagonist like **3-(4-Fluorobenzyl)piperidine** would block the binding of dopamine to the D4 receptor, thereby preventing the downstream signaling cascade. This mechanism is of interest for the treatment of certain neuropsychiatric disorders.

## Plausible Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Caption: Plausible signaling pathway for a dopamine D4 receptor antagonist.

## Characterization

Detailed, published spectral data for **3-(4-Fluorobenzyl)piperidine** is not readily available. However, based on the analysis of related structures, the following tables provide expected chemical shifts and spectral features.

### Predicted NMR Data

<sup>1</sup> H NMR	Predicted Chemical Shift (ppm)	Multiplicity	Assignment
Aromatic	6.9 - 7.2	m	4H
Benzyl CH <sub>2</sub>	2.5 - 2.7	d	2H
Piperidine CH (axial/equatorial)	2.9 - 3.1 / 2.4 - 2.6	m	2H
Piperidine CH <sub>2</sub> (axial/equatorial)	1.5 - 1.9	m	5H
Piperidine NH	1.5 - 2.5	br s	1H

<sup>13</sup> C NMR	Predicted Chemical Shift (ppm)	Assignment
Aromatic C-F	160 - 164 (d, J ≈ 245 Hz)	C-F
Aromatic C-C	135 - 138	C-CH <sub>2</sub>
Aromatic C-H	129 - 131 (d, J ≈ 8 Hz)	CH
Aromatic C-H	114 - 116 (d, J ≈ 21 Hz)	CH
Piperidine C-N	50 - 55	CH <sub>2</sub>
Piperidine C-N	45 - 50	CH <sub>2</sub>
Piperidine C-C	30 - 35	CH
Piperidine C-C	25 - 30	CH <sub>2</sub>
Benzyl C	40 - 45	CH <sub>2</sub>

## Expected Mass Spectrometry and IR Data

Technique	Expected Features
Mass Spec. (EI)	Molecular Ion ( $M^+$ ) at $m/z = 193$ . Base peak corresponding to the loss of the benzyl group or fragmentation of the piperidine ring.
IR Spectroscopy	N-H stretch ( $\sim 3300\text{ cm}^{-1}$ ), C-H stretches (aromatic $\sim 3050\text{ cm}^{-1}$ , aliphatic $2800\text{--}3000\text{ cm}^{-1}$ ), C=C stretches (aromatic $\sim 1600, 1500\text{ cm}^{-1}$ ), C-F stretch ( $\sim 1220\text{ cm}^{-1}$ ).

## Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- A sample of the purified compound ( $\sim 10\text{ mg}$ ) is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ,  $\sim 0.7\text{ mL}$ ).
- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

- Mass spectra are obtained using an electron ionization (EI) source.
- The sample is introduced via direct infusion or a GC-MS system.
- The fragmentation pattern is analyzed to confirm the molecular structure.

Infrared (IR) Spectroscopy:

- IR spectra are recorded on an FTIR spectrometer.
- The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.



- The spectrum is scanned from 4000 to 400  $\text{cm}^{-1}$ .

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-(4-Fluorobenzyl)piperidine |  $\text{C}_{12}\text{H}_{16}\text{FN}$  | CID 3432343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine D(4) receptor antagonist 3-(4-[(18F)fluorobenzyl]-8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one([(18F)FMTP]): radiosynthesis and in vivo characterization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(4-[18F]Fluorobenzyl)-8-methoxy-1,2,3,4 tetrahydrochromeno[3,4-c]pyridin-5-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [3-(4-Fluorobenzyl)piperidine CAS number and characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b176851#3-4-fluorobenzyl-piperidine-cas-number-and-characterization]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)